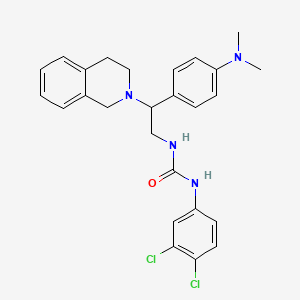

1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

CAS No.: 1170605-19-2

Cat. No.: VC7661867

Molecular Formula: C26H28Cl2N4O

Molecular Weight: 483.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170605-19-2 |

|---|---|

| Molecular Formula | C26H28Cl2N4O |

| Molecular Weight | 483.44 |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |

| Standard InChI | InChI=1S/C26H28Cl2N4O/c1-31(2)22-10-7-19(8-11-22)25(32-14-13-18-5-3-4-6-20(18)17-32)16-29-26(33)30-21-9-12-23(27)24(28)15-21/h3-12,15,25H,13-14,16-17H2,1-2H3,(H2,29,30,33) |

| Standard InChI Key | RVUFBEXOABUQMV-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C4C3 |

Introduction

Molecular Architecture and Chemical Properties

Structural Composition

The compound’s molecular formula is C₂₆H₂₅Cl₂N₅O, comprising three distinct subunits:

-

3,4-Dichlorophenyl Group: A benzene ring with chlorine atoms at positions 3 and 4, conferring electron-withdrawing properties and influencing binding interactions.

-

Dihydroisoquinoline Moiety: A partially saturated isoquinoline system that enhances planarity and facilitates π-π stacking with aromatic residues in proteins .

-

4-Dimethylaminophenyl Ethyl Chain: A tertiary amine-linked phenyl group that introduces basicity and potential hydrogen-bonding capabilities .

The urea bridge (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with enzyme inhibition via hydrogen bonding to catalytic sites .

Hypothetical Molecular Interactions

-

Hydrogen Bonding: The urea carbonyl and amine groups may interact with aspartate or glutamate residues in enzyme active sites .

-

Hydrophobic Interactions: The chlorinated phenyl and dihydroisoquinoline groups likely engage in van der Waals forces with hydrophobic protein pockets.

-

π-Stacking: The aromatic systems could align with tyrosine or phenylalanine residues, stabilizing ligand-receptor complexes .

Synthetic Pathways and Reaction Optimization

Proposed Synthesis Strategy

While no explicit synthesis protocol exists for this compound, analogous urea derivatives are typically synthesized through multi-step sequences :

-

Formation of the Ethylenediamine Backbone:

-

Reacting 4-(dimethylamino)benzaldehyde with ethylenediamine under reductive amination conditions to yield the ethylenediamine intermediate.

-

Key Conditions: Sodium cyanoborohydride in methanol, 24-hour reflux.

-

-

Introduction of Dihydroisoquinoline:

-

Coupling the ethylenediamine intermediate with 1,2,3,4-tetrahydroisoquinoline via nucleophilic substitution.

-

Catalyst: Triethylamine in dichloromethane, room temperature.

-

-

Urea Bridge Assembly:

Challenges and Mitigation

-

Steric Hindrance: Bulky substituents may slow reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.

-

Byproduct Formation: Excess isocyanate can lead to bis-urea derivatives. Controlled stoichiometry (1:1 molar ratio) minimizes this .

Biological Activity and Mechanism of Action

Inferred Enzymatic Inhibition

Although direct assays are unavailable, structurally related compounds exhibit urease and kinase inhibitory activity .

Urease Inhibition (Hypothetical)

The dihydroisoquinoline moiety in analogous molecules binds to urease’s active site, disrupting nickel ion coordination essential for urea hydrolysis . For example, N-aryl-dihydroisoquinoline carbothioamides show IC₅₀ values of 11.2–56.7 μM against Canavalia ensiformis urease, surpassing thiourea (IC₅₀ = 21.7 μM) .

Proposed Mechanism:

-

The urea carbonyl oxygen coordinates to nickel ions in the urease active site.

-

The dichlorophenyl group occupies a hydrophobic subpocket, enhancing binding affinity.

-

The dimethylaminophenyl moiety stabilizes the enzyme-ligand complex via cation-π interactions .

Comparative Analysis of Analogous Compounds

Insights:

-

Electron-donating groups (e.g., -OCH₃) on aryl rings enhance urease inhibition .

-

Chlorinated phenyl groups improve metabolic stability and membrane permeability.

Future Directions and Research Gaps

-

Synthetic Optimization:

-

Explore microwave-assisted synthesis to reduce reaction times and improve yields.

-

Investigate enantioselective routes if chiral centers are present.

-

-

Biological Screening:

-

Prioritize assays against urease, kinases, and GPCRs to identify primary targets.

-

Evaluate cytotoxicity in HEK-293 and HepG2 cell lines.

-

-

Computational Studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume